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Compound of Interest |

3-Chloro-5-(2-
Compound Name:
fluoroethoxy)pyridazine
CAS No.: 1346691-39-1
Cat. No.: B3031056

Executive Summary

The 3-chloro-5-alkoxypyridazine scaffold is a critical pharmacophore in medicinal chemistry,
widely employed in the development of kinase inhibitors (e.g., for oncology and inflammation)
and histamine H4 antagonists. The synthesis of this moiety presents a specific regiochemical
challenge: distinguishing between the chemically distinct but sterically similar chlorine atoms at
the C3 and C5 positions of the pyridazine ring.

This guide details two primary synthetic routes:

e Route A (Direct SNAr): A scalable, single-step nucleophilic aromatic substitution on 3,5-
dichloropyridazine. This route is preferred for high-throughput synthesis but requires strict
control of stoichiometry and temperature to maximize regioselectivity.

» Route B (The O'Bryant Method): A stepwise, high-fidelity route starting from 4,5-dichloro-
3(2H)-pyridazinone. This method is recommended when absolute regiochemical certainty is
required or when the direct route yields inseparable mixtures.

Strategic Analysis & Mechanism
The Regioselectivity Paradox
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In 3,5-dichloropyridazine, the two chlorine atoms occupy positions meta to each other relative
to the ring nitrogens.

e C3-ClI: Located

to N2. Typically,

-halogens are most activated towards nucleophilic attack due to inductive effects and the
ability of the nitrogen to stabilize the Meisenheimer intermediate.

e C5-CI: Located

to N1 and

to N2.

Counter-Intuitive Reactivity: While classical theory suggests C3 should be more reactive,
empirical evidence (e.g., WO2021179274) demonstrates that under controlled conditions
(methoxide in methanol at RT), substitution can be directed to the C5 position to yield the
desired 3-chloro-5-alkoxypyridazine. However, "over-reaction" leads to the 3,5-dialkoxy
byproduct, and thermodynamic equilibration can favor the C3-substituted isomer (3-alkoxy-5-
chloropyridazine).

Mechanistic Pathway (Graphviz)
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Figure 1: Reaction pathways for the nucleophilic substitution of 3,5-dichloropyridazine.[1]
Kinetic control favors C5 substitution under optimized conditions.

Experimental Protocols
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Protocol A: Direct Regioselective Methoxylation

Applicability: Process chemistry, scale-up (>10g), and rapid analog generation. Reference:
Adapted from W02021179274 and US 9,527,867.

Reagents & Materials
e Substrate: 3,5-Dichloropyridazine (CAS: 1837-55-4)[2]

¢ Nucleophile: Sodium Methoxide (NaOMe), 30% wt solution in MeOH (or freshly prepared).
e Solvent: Anhydrous Methanol (MeOH).

e Quench: Ammonium Chloride (sat. aq.) or Water.[3][4]

Step-by-Step Procedure

o Preparation: Charge a dry 3-neck round-bottom flask with 3,5-dichloropyridazine (1.0 equiv)
and anhydrous MeOH (10 volumes).

¢ Cooling: Cool the solution to 0°C using an ice/water bath. Stir for 15 minutes to ensure
thermal equilibrium.

o Addition: Add NaOMe solution (1.05 equiv) dropwise via an addition funnel over 30-60
minutes.

o Critical: Maintain internal temperature < 5°C to prevent exotherm-driven loss of
regioselectivity.

e Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20—
25°C). Stir for 3—4 hours.

¢ Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane 1:1).
o Endpoint: Disappearance of starting material.
o Warning: If >5% bis-methoxy byproduct appears, stop immediately.

o Workup:
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[e]

Concentrate the reaction mixture under reduced pressure (keep bath < 30°C) to remove
most MeOH.

[e]

Resuspend the residue in Ethyl Acetate and Water.[5][6]

o

Separate phases.[4] Extract aqueous layer 2x with Ethyl Acetate.

[¢]

Wash combined organics with Brine, dry over NazSOa4, and concentrate.[6][7]

 Purification: Recrystallize from Heptane/EtOAc or purify via silica gel chromatography
(Gradient: 0-40% EtOAc in Heptane).

Yield Expectation: 75-85% Physical Data: White to pale yellow solid.

Protocol B: The O'Bryant Method (Stepwise)

Applicability: When high regiochemical fidelity is required or for complex alkoxy groups.
Reference:J. Heterocyclic Chem. 1995, 32, 1473 & US 5,536,701.

Overview

This route utilizes the different electronic environment of the pyridazinone core to direct the
substitution, followed by aromatization.

Workflow Diagram (Graphviz)
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Figure 2: The O'Bryant synthetic sequence for high-fidelity regiocontrol.

Brief Protocol

o Protection: React 4,5-dichloro-3-hydroxypyridazine with 3,4-dihydro-2H-pyran (DHP) and
catalytic p-TsOH in THF (Reflux, 3h). Isolate the THP-protected intermediate.

o Substitution: Treat the protected intermediate with KOH in Methanol at 0°C -> RT. The
position beta to the carbonyl (C5) is selectively substituted by methoxide.

o Deprotection: Acidic hydrolysis removes the THP group.

» Chlorination (Optional/Context Dependent): If the final target requires a chloro at C3, the
resulting pyridazinone can be treated with POCIs. Note: The O'Bryant method is often cited
for generating the core which is then coupled; ensure the oxidation state matches your

specific target.
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Analytical Data & Troubleshooting
.. : [ lit

Parameter Protocol A (Direct SnAr) Protocol B (O'Bryant)
Step Count 1 34
Atom Economy High Low (Protecting groups used)
] o Moderate to High (Temp Very High (Substrate
Regioselectivity
dependent) controlled)
Scalability Excellent (kg scale) Good (multi-step)

_ _ Isomer formation (requires )
Primary Risk Step yield losses
HPLC check)

Regioisomer Identification (NMR)

Distinguishing 3-chloro-5-methoxypyridazine (Target) from 3-methoxy-5-chloropyridazine
(Isomer) is critical.

e 1H NMR (DMSO-d6):
o Target (3-Cl-5-OMe): Look for H4 and H6 signals. H6 is

to N1 and
to the CI-C3? No, H6 is
to N1. H4 is between the substituents.

o NOE (Nuclear Overhauser Effect): Irradiate the -OMe signal.

» |f you see enhancement of one aromatic proton (H4), it confirms the OMe is adjacent to
a proton (C5-OMe is adjacent to C4-H).

» Note: In the 3-methoxy-5-chloro isomer, the OMe at C3 is adjacent to N2 and C4-H.
Both isomers have the OMe adjacent to H4.

» Differentiation: Compare chemical shifts. The proton
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to the Chlorine (H4 in 3-OMe-5-ClI) vs
to Methoxy.
» Best Check: 13C NMR.[8] The C-ClI carbon typically appears upfield (140-150 ppm)

relative to C-OMe (160+ ppm). The coupling patterns in HSQC/HMBC are definitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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